2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 2548988-87-8
VCID: VC11813415
InChI: InChI=1S/C19H19F3N6O/c20-19(21,22)14-3-4-15(23-9-14)27-8-7-12(10-27)11-29-17-6-5-16-24-25-18(13-1-2-13)28(16)26-17/h3-6,9,12-13H,1-2,7-8,10-11H2
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=C5)C(F)(F)F
Molecular Formula: C19H19F3N6O
Molecular Weight: 404.4 g/mol

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine

CAS No.: 2548988-87-8

Cat. No.: VC11813415

Molecular Formula: C19H19F3N6O

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine - 2548988-87-8

Specification

CAS No. 2548988-87-8
Molecular Formula C19H19F3N6O
Molecular Weight 404.4 g/mol
IUPAC Name 3-cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C19H19F3N6O/c20-19(21,22)14-3-4-15(23-9-14)27-8-7-12(10-27)11-29-17-6-5-16-24-25-18(13-1-2-13)28(16)26-17/h3-6,9,12-13H,1-2,7-8,10-11H2
Standard InChI Key PIMIRVHURWESKZ-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=C5)C(F)(F)F
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=C5)C(F)(F)F

Introduction

Potential Applications

Compounds with similar structural motifs (e.g., triazolo-pyridazines) have been studied for various biological activities, including:

  • Antimicrobial and antifungal properties.

  • Antiviral activity (e.g., targeting influenza polymerases).

  • Anticancer potential due to their ability to interact with DNA or enzymes.

General Synthetic Approaches

The synthesis of such compounds typically involves:

  • Formation of the triazolo[4,3-b]pyridazine core: This is achieved through cyclization reactions involving hydrazines and dicarbonyl precursors.

  • Introduction of the cyclopropyl group: Often through alkylation or cyclopropanation reactions.

  • Attachment of the pyrrolidine moiety: Via nucleophilic substitution or reductive amination.

  • Incorporation of the trifluoromethyl group: Using reagents like trifluoromethyl iodide or Togni's reagent.

Challenges in Synthesis

  • Regioselectivity during cyclization.

  • Stability of intermediates under reaction conditions.

  • Optimization of yields for multi-step processes.

Pharmacological Activities

Based on related compounds:

  • The triazolo-pyridazine scaffold is associated with enzyme inhibition (e.g., kinases or polymerases).

  • The cyclopropyl group enhances receptor binding affinity by restricting conformational flexibility.

  • The trifluoromethyl group improves membrane permeability and pharmacokinetics.

Spectroscopic Techniques

To confirm the structure:

  • NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR for identifying functional groups and connectivity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To detect functional groups like C-F bonds from trifluoromethyl groups.

Crystallography

X-ray diffraction can provide precise structural details, including bond lengths and angles.

Research Findings on Similar Compounds

PropertyObservations from Related Compounds
Antibacterial ActivityEnhanced by electron-withdrawing groups like trifluoromethyl .
Antiviral PotentialTriazolo-pyridazines show promise in inhibiting viral polymerases .
StabilityCyclopropyl groups improve metabolic stability .
SolubilityPyrrolidine moieties increase water solubility compared to other linkers .

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